molecular formula C16H14N4S B14398674 N,N'-Diphenyl-N''-1,3-thiazol-2-ylguanidine CAS No. 88012-24-2

N,N'-Diphenyl-N''-1,3-thiazol-2-ylguanidine

Cat. No.: B14398674
CAS No.: 88012-24-2
M. Wt: 294.4 g/mol
InChI Key: FMWQXQFQDCDUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine typically involves the reaction of diphenylguanidine with thiazole derivatives under specific conditions. One common method includes the use of thiourea and substituted thioamides as starting materials, followed by cyclization reactions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug with a thiazole ring

Uniqueness

N,N’-Diphenyl-N’'-1,3-thiazol-2-ylguanidine is unique due to its specific chemical structure, which combines the thiazole ring with diphenylguanidineIts ability to undergo various chemical reactions and form different derivatives further enhances its versatility and usefulness in scientific research and industrial applications .

Properties

CAS No.

88012-24-2

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1,3-diphenyl-2-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C16H14N4S/c1-3-7-13(8-4-1)18-15(20-16-17-11-12-21-16)19-14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,20)

InChI Key

FMWQXQFQDCDUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CS2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.